4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Overview
Description
4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound that features a bromine atom, a piperidine ring, and a sulfonyl group
Mechanism of Action
Target of Action
The primary target of the compound 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is the ATAD2 bromodomain . ATAD2, or ATPase family AAA domain-containing protein 2, is a protein that plays a crucial role in transcriptional regulation .
Mode of Action
The compound interacts with the ATAD2 bromodomain in a novel way. It displaces all conserved water molecules within the active site and forms a halogen-bonding interaction . This unique binding mode is noncanonical and differs from the typical interactions seen with other bromodomain inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and bromination. The process may start with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group under controlled conditions. Bromination is then carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- 3-bromo-4-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Uniqueness
4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is unique due to its specific substitution pattern and the presence of the 3-methylpiperidin-1-yl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-14-3-2-12-22(13-14)26(24,25)18-10-8-17(9-11-18)21-19(23)15-4-6-16(20)7-5-15/h4-11,14H,2-3,12-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGTXRMNAWXAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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